3-chloro-N-(2-methoxybenzyl)benzenesulfonamide
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Overview
Description
3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, with additional substituents including a chlorine atom and a methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include azido or cyano derivatives.
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include sulfonic acids.
Scientific Research Applications
3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(2-methoxyphenyl)methyl]propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
3-chloro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group, along with the chlorine and methoxyphenylmethyl substituents, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14ClNO3S |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-3-2-5-11(14)10-16-20(17,18)13-7-4-6-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
HNJSEQTUVVSJEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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